REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH:20]=[CH:19][C:11]([C:12]([O:14]C(C)(C)C)=[O:13])=[C:10]([N:21]([CH:28]3[CH2:33][CH2:32][N:31]([CH3:34])[CH2:30][CH2:29]3)[C:22](=[O:27])[C:23]([F:26])([F:25])[F:24])[CH:9]=2)[CH2:4][CH2:3]1.[ClH:35].O1CCOCC1>ClCCl>[ClH:35].[ClH:35].[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH:20]=[CH:19][C:11]([C:12]([OH:14])=[O:13])=[C:10]([N:21]([CH:28]3[CH2:29][CH2:30][N:31]([CH3:34])[CH2:32][CH2:33]3)[C:22](=[O:27])[C:23]([F:25])([F:24])[F:26])[CH:9]=2)[CH2:4][CH2:3]1 |f:4.5.6|
|
Name
|
|
Quantity
|
1.18 g
|
Type
|
reactant
|
Smiles
|
CN1CCN(CC1)C1=CC(=C(C(=O)OC(C)(C)C)C=C1)N(C(C(F)(F)F)=O)C1CCN(CC1)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A sticky solid was formed
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 2 more hours
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with DCM (10 mL) and diethyl ether (10 mL)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 60° C. for 2 hours
|
Duration
|
2 h
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.CN1CCN(CC1)C1=CC(=C(C(=O)O)C=C1)N(C(C(F)(F)F)=O)C1CCN(CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.06 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |